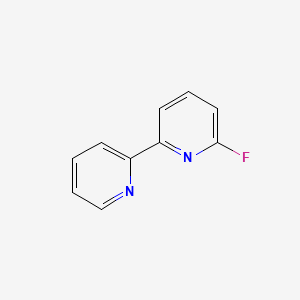

6-Fluoro-2,2'-bipyridine

Description

Properties

IUPAC Name |

2-fluoro-6-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2/c11-10-6-3-5-9(13-10)8-4-1-2-7-12-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAVPRINSIVTMIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80729388 | |

| Record name | 6-Fluoro-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1223063-81-7 | |

| Record name | 6-Fluoro-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

6-Fluoro-2,2'-bipyridine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 6-Fluoro-2,2'-bipyridine, a fluorinated heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its applications in various scientific fields.

Core Properties and Identification

6-Fluoro-2,2'-bipyridine, identified by the CAS number 1223063-81-7 , is a derivative of 2,2'-bipyridine, a well-known chelating agent in coordination chemistry.[1][2] The introduction of a fluorine atom onto the bipyridine scaffold significantly modulates its electronic properties, which can enhance its utility in various applications.[3][4]

Physicochemical Data

A summary of the key physicochemical properties of 6-Fluoro-2,2'-bipyridine is presented in Table 1. These properties are crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 1223063-81-7 | [1][2] |

| Molecular Formula | C₁₀H₇FN₂ | [1][2] |

| Molecular Weight | 174.17 g/mol | [1][2] |

| IUPAC Name | 6-fluoro-2-(pyridin-2-yl)pyridine | [1] |

| Synonyms | 2-Fluoro-6-(pyridin-2-yl)pyridine, 6-Fluoro-2,2'-bipyridyl | [2] |

| Predicted Boiling Point | 295.6 ± 25.0 °C | [2] |

| Predicted Density | 1.198 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 3.72 ± 0.22 | [2] |

Synthesis of 6-Fluoro-2,2'-bipyridine: A Detailed Experimental Protocol

The synthesis of unsymmetrically substituted bipyridines such as 6-Fluoro-2,2'-bipyridine is commonly achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide, is a widely employed and versatile method.[5] The following is a detailed, representative protocol for the synthesis of 6-Fluoro-2,2'-bipyridine via a Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents

-

2-Bromopyridine

-

6-Fluoropyridine-2-boronic acid pinacol ester

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen or Argon gas (inert atmosphere)

Equipment

-

Schlenk flask or a three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel)

-

Standard laboratory glassware

Experimental Procedure

-

Reaction Setup: In a Schlenk flask, combine 2-bromopyridine (1.0 eq), 6-fluoropyridine-2-boronic acid pinacol ester (1.2 eq), palladium(II) acetate (0.03 eq), triphenylphosphine (0.06 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.

-

Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) to the flask via syringe.

-

Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 6-Fluoro-2,2'-bipyridine as a pure solid.

-

Characterization

The identity and purity of the synthesized 6-Fluoro-2,2'-bipyridine should be confirmed by standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Melting Point: To assess purity.

Applications in Research and Development

Bipyridine derivatives are fundamental ligands in coordination chemistry and have found widespread use in catalysis, materials science, and medicinal chemistry. The introduction of a fluorine atom in 6-Fluoro-2,2'-bipyridine can significantly influence its properties and applications.

Coordination Chemistry and Catalysis

As a bidentate chelating ligand, 6-Fluoro-2,2'-bipyridine can form stable complexes with a variety of transition metals. The fluorine substituent can modulate the electron density on the pyridine rings, thereby influencing the catalytic activity and stability of the resulting metal complexes. These complexes can be investigated as catalysts in various organic transformations.

Materials Science

Fluorinated bipyridine ligands are of interest in the development of novel materials with specific optical and electronic properties. They can be incorporated into metal-organic frameworks (MOFs) and coordination polymers, potentially leading to materials with applications in sensing, gas storage, and organic light-emitting diodes (OLEDs).[6]

Drug Discovery and Medicinal Chemistry

Fluorine is a key element in modern drug design, often introduced to improve a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[4] Bipyridine-based structures are known to exhibit a range of biological activities. 6-Fluoro-2,2'-bipyridine can serve as a valuable building block for the synthesis of novel therapeutic agents, where the fluorine atom can enhance drug-like properties.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved, the following diagrams illustrate the synthetic pathway and a general experimental workflow.

Caption: Synthetic pathway for 6-Fluoro-2,2'-bipyridine via Suzuki-Miyaura coupling.

Caption: General experimental workflow for the synthesis and purification of 6-Fluoro-2,2'-bipyridine.

References

- 1. 6-Fluoro-2,2'-bipyridine | C10H7FN2 | CID 58555936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 3. 6-Fluoro-6'-methoxy-2,2'-bipyridine|RUO [benchchem.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. nbinno.com [nbinno.com]

Synthesis of 6-Fluoro-2,2'-bipyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a modern and efficient method for the synthesis of 6-Fluoro-2,2'-bipyridine, a valuable ligand in coordination chemistry and a key building block in the development of novel pharmaceuticals and functional materials. The primary method detailed is a high-yielding nucleophilic aromatic substitution (SNAr) reaction. This document includes detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway to facilitate understanding and replication in a laboratory setting.

Introduction

Substituted 2,2'-bipyridines are a critical class of ligands in inorganic and medicinal chemistry. The introduction of a fluorine atom at the 6-position can significantly alter the electronic properties, coordination behavior, and metabolic stability of the resulting metal complexes and organic molecules. This guide focuses on a robust and scalable method for the preparation of 6-Fluoro-2,2'-bipyridine, a key intermediate for further chemical elaboration.

Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 6-Fluoro-2,2'-bipyridine can be efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method involves the displacement of a trimethylammonium group from a cationic bipyridine precursor by a fluoride ion. This approach offers high yields and scalability.[1][2][3]

Reaction Scheme

The overall reaction is depicted below:

References

An In-depth Technical Guide to the Electronic Properties of 6-Fluoro-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of 6-Fluoro-2,2'-bipyridine, a fluorinated derivative of the versatile bipyridine ligand. Due to the limited availability of specific experimental data for this particular compound in publicly accessible literature, this guide leverages data from closely related analogs to predict and understand its characteristics. The information is intended to serve as a valuable resource for researchers in materials science, coordination chemistry, and drug development.

Core Molecular Properties

6-Fluoro-2,2'-bipyridine is a substituted aromatic heterocycle with a molecular formula of C₁₀H₇FN₂.[1][2] The introduction of a fluorine atom, a highly electronegative element, at the 6-position of one pyridine ring is expected to significantly influence the electronic landscape of the bipyridine scaffold. This substitution can modulate the ligand's σ-donating and π-accepting properties, thereby affecting the characteristics of its metal complexes.

Computed Physicochemical Properties

A summary of the computed physicochemical properties for 6-Fluoro-2,2'-bipyridine is presented in Table 1. These values are derived from computational modeling and provide a foundational understanding of the molecule's behavior.[1][2][3]

| Property | Value | Source |

| Molecular Weight | 174.18 g/mol | [2] |

| Molecular Formula | C₁₀H₇FN₂ | [1][2] |

| XLogP3 | 1.9 | [3] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 1 | [1] |

| Topological Polar Surface Area | 25.8 Ų | [1][3] |

| Predicted Boiling Point | 295.6 ± 25.0 °C | [2] |

| Predicted Density | 1.198 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 3.72 ± 0.22 | [2] |

Synthesis of 6-Fluoro-2,2'-bipyridine

A reported synthesis achieved a high yield of 95-97% by reacting 6-trimethylammonium-2,2'-bipyridine tetrafluoroborate with tetrabutylammonium fluoride (TBAF) in acetonitrile (MeCN) at 80°C for 12 hours.[4]

Alternative, more general strategies for the synthesis of substituted bipyridines include transition-metal-catalyzed cross-coupling reactions. A plausible synthetic route could involve a Suzuki-Miyaura cross-coupling reaction between a fluorinated pyridine derivative and a pyridine-boronic acid or boronate ester.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 6-Fluoro-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure and conformational dynamics of 6-Fluoro-2,2'-bipyridine. Due to the limited availability of specific experimental data for this compound, this guide leverages computational chemistry principles and spectroscopic data from analogous structures to present a comprehensive analysis for research and development applications.

Molecular Structure

6-Fluoro-2,2'-bipyridine is a heterocyclic aromatic compound with the chemical formula C₁₀H₇FN₂.[1][2] The molecule consists of two pyridine rings linked by a C-C single bond, with a fluorine atom substituted at the 6-position of one of the pyridine rings. This substitution significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry.[3][4][5][6][7]

Physicochemical Properties

A summary of the key physicochemical properties of 6-Fluoro-2,2'-bipyridine is presented in Table 1. These values are primarily based on computational predictions.

| Property | Value | Source |

| Molecular Weight | 174.17 g/mol | [1][8] |

| Molecular Formula | C₁₀H₇FN₂ | [1][8] |

| CAS Number | 1223063-81-7 | [1][2] |

| Predicted Boiling Point | 295.6 ± 25.0 °C | [8] |

| Predicted Density | 1.198 ± 0.06 g/cm³ | [8] |

| Predicted pKa | 3.72 ± 0.22 | [8] |

Predicted Structural Parameters

In the absence of experimental crystallographic data, the structural parameters of 6-Fluoro-2,2'-bipyridine can be estimated from computational modeling and comparison with related bipyridine structures. The key bond lengths, bond angles, and dihedral angles are summarized in Table 2. These values are typical for aromatic heterocyclic systems.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-C (inter-ring) | 1.49 |

| C-F | 1.35 |

| C-N (pyridine) | 1.34 |

| C-C (pyridine) | 1.39 |

| C-H | 1.08 |

| Bond Angles (°) ** | |

| C-C-C (inter-ring) | 120 |

| C-C-N (inter-ring) | 117 |

| F-C-C | 118 |

| C-N-C (pyridine) | 117 |

| Dihedral Angles (°) ** | |

| N-C-C-N (inter-ring) | Variable (see Section 2) |

Molecular Conformation

The conformation of 2,2'-bipyridines is primarily defined by the dihedral angle between the two pyridine rings. The lowest energy conformation for unsubstituted 2,2'-bipyridine in the solid state and in solution is a planar trans conformation.[9] However, upon protonation or coordination to a metal center, a cis conformation is adopted.[9]

For 6-Fluoro-2,2'-bipyridine, a similar conformational landscape is expected. The rotation around the inter-ring C-C bond is associated with an energy barrier. Computational studies on substituted biphenyls and 2,2'-bipyridines suggest that the rotational barrier is influenced by steric and electronic effects of the substituents.[10][11][12][13] The fluorine substituent at the 6-position is expected to introduce some steric hindrance, potentially affecting the planarity and the rotational energy barrier between the cis and trans conformers.

dot

References

- 1. 6-Fluoro-2,2'-bipyridine | C10H7FN2 | CID 58555936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 9. 2,2′-Bipyridine - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Twist Angles and Rotational Energy Barriers of Biphenyl and Substituted Biphenyls | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Solubility of 6-Fluoro-2,2'-bipyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Fluoro-2,2'-bipyridine. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on the expected qualitative solubility based on the properties of the parent compound, 2,2'-bipyridine, and related derivatives. Furthermore, detailed experimental protocols for determining the solubility of solid organic compounds are provided to enable researchers to generate precise data for their specific applications.

Introduction to 6-Fluoro-2,2'-bipyridine

6-Fluoro-2,2'-bipyridine is a fluorinated heterocyclic organic compound. Bipyridines are widely utilized as ligands in coordination chemistry, catalysis, and in the synthesis of functional materials and pharmaceutical intermediates.[1] The solubility of such compounds in organic solvents is a critical physical property that dictates their utility in various applications, including reaction chemistry, purification, formulation, and drug delivery.[1] The introduction of a fluorine atom can significantly alter the physicochemical properties of the molecule, including its solubility, lipophilicity, and metabolic stability.

Predicted Qualitative Solubility of 6-Fluoro-2,2'-bipyridine

The following table summarizes the expected qualitative solubility of 6-Fluoro-2,2'-bipyridine in various classes of organic solvents. It is crucial to note that these are predictions and should be confirmed experimentally for any specific application.

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Good | The nitrogen atoms of the pyridine rings can participate in hydrogen bonding with the solvent.[1] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile, Acetone | High | These solvents can effectively solvate the polar regions of the molecule. 2,2'-bipyridine is soluble in acetone.[3] 4,4'-dicarboxy-2,2'-bipyridine is soluble in DMSO and DMF.[4] |

| Non-Polar Aromatic | Toluene, Benzene | Moderate to High | The aromatic nature of these solvents can interact favorably with the pyridine rings through π-π stacking. 2,2'-bipyridine is very soluble in benzene.[1][5] |

| Non-Polar Aliphatic | Hexane, Heptane | Low | The overall polarity of the bipyridine core, due to the nitrogen atoms, limits solubility in highly non-polar aliphatic solvents.[6] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are often effective for dissolving a wide range of organic compounds, including pyridine derivatives. 2,2'-bipyridine is soluble in chloroform.[5] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Good | 2,2'-bipyridine is soluble in ether.[5] |

Experimental Protocols for Solubility Determination

For applications requiring precise solubility values, experimental determination is necessary. The following are standard methods for quantifying the solubility of a solid organic compound in an organic solvent.

This method involves preparing a saturated solution, evaporating a known volume of the solvent, and weighing the residual solid.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of 6-Fluoro-2,2'-bipyridine to the chosen organic solvent in a sealed vial or flask.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for agitation.

-

-

Phase Separation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed, calibrated pipette. It is critical to avoid transferring any solid particles. Filtration through a syringe filter (e.g., 0.22 µm) may be necessary.

-

-

Solvent Evaporation:

-

Transfer the supernatant to a pre-weighed container (e.g., a vial or evaporating dish).

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause the solute to decompose or sublime.

-

-

Quantification:

-

Once the solvent is completely removed, weigh the container with the dried solute.

-

The mass of the dissolved solid is the final weight minus the initial weight of the empty container.

-

Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).

-

This method is suitable if 6-Fluoro-2,2'-bipyridine has a distinct chromophore that absorbs ultraviolet or visible light. It involves measuring the absorbance of a diluted saturated solution and relating it to the concentration via a calibration curve.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of 6-Fluoro-2,2'-bipyridine of known concentrations in the desired solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin (or be corrected for a blank).

-

-

Preparation and Dilution of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Carefully withdraw a known volume of the clear supernatant and dilute it with a known volume of the same solvent to bring the absorbance within the linear range of the calibration curve.

-

-

Absorbance Measurement and Concentration Calculation:

-

Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the diluted concentration by the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for selecting a suitable solvent for a chemical reaction or for solubility determination, a common task for researchers working with new compounds.

Caption: A logical workflow for solvent selection and solubility determination.

Conclusion

While specific quantitative solubility data for 6-Fluoro-2,2'-bipyridine in organic solvents is not extensively documented in the public domain, its structural similarity to 2,2'-bipyridine allows for a reasonable prediction of its qualitative solubility. For applications demanding precise solubility values, experimental determination is essential. The gravimetric and spectroscopic methods detailed in this guide provide robust and reliable approaches for quantifying the solubility of this compound. The choice of method will depend on the specific properties of 6-Fluoro-2,2'-bipyridine and the available laboratory equipment.

References

spectroscopic data for 6-Fluoro-2,2'-bipyridine (NMR, UV-Vis, Fluorescence)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of 6-fluoro-2,2'-bipyridine, providing detailed information about the chemical environment of its hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) for 6-fluoro-2,2'-bipyridine. These predictions are based on the analysis of related compounds and established substituent effects on the pyridine ring.

Table 1: Predicted ¹H NMR Spectral Data for 6-Fluoro-2,2'-bipyridine in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.35 | dd | J(H3-H4) ≈ 8.0, J(H3-F6) ≈ 2.5 |

| H-4 | ~7.85 | t | J(H4-H3) ≈ J(H4-H5) ≈ 8.0 |

| H-5 | ~8.30 | ddd | J(H5-H4) ≈ 8.0, J(H5-F6) ≈ 9.0, J(H5-H3) ≈ 1.0 |

| H-3' | ~7.30 | ddd | J(H3'-H4') ≈ 8.0, J(H3'-H5') ≈ 1.0, J(H3'-H6') ≈ 1.0 |

| H-4' | ~7.80 | td | J(H4'-H3') ≈ J(H4'-H5') ≈ 8.0, J(H4'-H6') ≈ 1.5 |

| H-5' | ~7.30 | ddd | J(H5'-H4') ≈ 8.0, J(H5'-H6') ≈ 5.0, J(H5'-H3') ≈ 1.0 |

| H-6' | ~8.70 | ddd | J(H6'-H5') ≈ 5.0, J(H6'-H4') ≈ 1.5, J(H6'-H3') ≈ 1.0 |

Table 2: Predicted ¹³C NMR Spectral Data for 6-Fluoro-2,2'-bipyridine in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Coupling Constant (J, Hz) |

| C-2 | ~158.0 | d | ¹J(C2-F6) ≈ 240 |

| C-3 | ~110.0 | d | ³J(C3-F6) ≈ 4 |

| C-4 | ~140.0 | d | ⁴J(C4-F6) ≈ 8 |

| C-5 | ~118.0 | d | ²J(C5-F6) ≈ 35 |

| C-6 | ~163.0 | d | ¹J(C6-F6) ≈ 250 |

| C-2' | ~156.0 | s | - |

| C-3' | ~121.0 | s | - |

| C-4' | ~137.0 | s | - |

| C-5' | ~124.0 | s | - |

| C-6' | ~149.0 | s | - |

Table 3: Predicted ¹⁹F NMR Spectral Data for 6-Fluoro-2,2'-bipyridine in CDCl₃

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| F-6 | -60 to -80 | m | - |

Note: Chemical shifts are referenced to TMS (0.00 ppm) for ¹H and ¹³C, and CFCl₃ (0.00 ppm) for ¹⁹F. Predicted values may vary based on experimental conditions.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of 6-fluoro-2,2'-bipyridine is outlined below.

Sample Preparation:

-

Dissolve approximately 5-10 mg of 6-fluoro-2,2'-bipyridine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumental Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher.

-

Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 0-10 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K (25 °C).

Instrumental Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: 0-180 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

Instrumental Parameters (¹⁹F NMR):

-

Spectrometer: 376 MHz or higher.

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: A range appropriate for aromatic fluorine compounds (e.g., -50 to -100 ppm).

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 64-256.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption line shapes.

-

Calibrate the chemical shift axis using the internal standard.

-

Integrate the signals to determine relative proton ratios.

-

Analyze multiplicities and measure coupling constants.

An In-depth Technical Guide on the Coordination Chemistry of 6-Fluoro-2,2'-bipyridine with Transition Metals

Notice to the Reader: Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific, in-depth research published on the coordination chemistry of 6-Fluoro-2,2'-bipyridine with a wide range of transition metals. While the broader field of fluoro-substituted bipyridine ligands is an active area of research, detailed experimental protocols, extensive quantitative data, and established signaling pathways or catalytic cycles specifically involving the 6-fluoro isomer are not sufficiently documented to compile the requested in-depth technical guide.

The available literature predominantly focuses on other isomers, such as 2',6'-difluoro-2,3'-bipyridine, or bipyridines functionalized with trifluoromethyl (CF₃) groups. These related compounds have been shown to form a variety of coordination complexes with interesting photophysical and electrochemical properties. However, the distinct electronic and steric effects of a single fluorine atom at the 6-position of the 2,2'-bipyridine scaffold remain largely unexplored in a systematic manner across different transition metals.

Due to this absence of specific data, it is not possible to provide the detailed experimental protocols, quantitative data tables, and Graphviz diagrams for signaling pathways as originally requested for 6-Fluoro-2,2'-bipyridine.

To provide a valuable resource for researchers, scientists, and drug development professionals, this guide will instead offer a foundational overview of the anticipated coordination behavior of 6-Fluoro-2,2'-bipyridine based on the principles of coordination chemistry and the known properties of similar fluoro-substituted bipyridine ligands. This will include a discussion of the expected electronic effects of the fluoro substituent, potential synthetic strategies, and prospective applications.

Introduction to 6-Fluoro-2,2'-bipyridine as a Ligand

6-Fluoro-2,2'-bipyridine is an analogue of the ubiquitous chelating ligand 2,2'-bipyridine. The introduction of a highly electronegative fluorine atom at the 6-position is expected to significantly modulate the electronic properties of the ligand and, consequently, the characteristics of its metal complexes.

Key Predicted Properties:

-

Electronic Effects: The fluorine atom is a strong σ-electron withdrawing group and a weak π-donor. This will lower the energy of the ligand's π and π* orbitals. As a result, metal-to-ligand charge transfer (MLCT) transitions in its complexes are expected to be blue-shifted compared to those of unsubstituted bipyridine complexes. The electron-withdrawing nature of the fluorine will also make the ligand a weaker σ-donor, which can influence the stability and reactivity of the resulting metal complexes.

-

Steric Effects: The fluorine atom is relatively small, and its introduction at the 6-position is not expected to impose significant steric hindrance that would prevent the formation of typical octahedral or square planar complexes.

-

Coordination Behavior: Like 2,2'-bipyridine, 6-Fluoro-2,2'-bipyridine is expected to act as a bidentate N,N'-chelating ligand, forming stable five-membered rings with transition metal ions.

General Synthetic Approaches for Transition Metal Complexes of Substituted Bipyridines

A General Experimental Workflow:

The Advent and Evolution of Fluorinated Bipyridine Ligands: A Technical Guide

An In-depth Exploration of the Discovery, Synthesis, and Impact of Fluorination on a Cornerstone of Coordination Chemistry

Introduction

The 2,2'-bipyridine scaffold stands as a cornerstone in the realm of coordination chemistry, prized for its robust chelating ability and the remarkable tunability of its electronic and steric properties. The strategic introduction of fluorine atoms into this venerable ligand framework has ushered in a new era of possibilities, profoundly influencing the properties and applications of the resulting metal complexes. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for fluorinated bipyridine ligands. It further delves into the quantitative impact of fluorination on their physicochemical properties and explores their applications in catalysis and materials science. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this important class of ligands.

Historical Perspective: From Classic Couplings to Fluorinated Derivatives

The journey to fluorinated bipyridines begins with the foundational methods for constructing the bipyridine core itself. One of the earliest and most significant contributions was the Ullmann reaction , first reported by Fritz Ullmann in 1901 for the formation of aryl-aryl bonds.[1] This copper-mediated homocoupling of aryl halides at elevated temperatures was adapted for the synthesis of 2,2'-bipyridine.[1] In a landmark 1928 publication, Wibaut demonstrated the synthesis of 2,2'-bipyridine from 2-bromopyridine or 2-chloropyridine using copper metal, achieving a 60% yield with the bromo-substituted precursor.[1] While foundational, the classical Ullmann reaction often necessitated harsh conditions, including high temperatures and stoichiometric quantities of copper.[1]

The advent of organofluorine chemistry, a field that gained significant momentum in the mid-20th century, set the stage for the development of fluorinated aromatic compounds. The confluence of these two fields—bipyridine synthesis and organofluorine chemistry—led to the emergence of fluorinated bipyridine ligands. While a definitive "first synthesis" of a simple fluoro-2,2'-bipyridine is not easily pinpointed in a single seminal paper, the development of fluorination techniques and the availability of fluorinated pyridine precursors were critical enabling steps.

The historical development of N-F fluorinating agents also played a role, with some of these reagents incorporating bipyridine or pyridine structures. For instance, the history of N-F compounds as fluorine atom-transfer reagents dates back to 1964.

Modern synthetic methods have largely supplanted the classical Ullmann reaction for the synthesis of both fluorinated and non-fluorinated bipyridines, with transition metal-catalyzed cross-coupling reactions offering milder conditions and broader functional group tolerance.

Synthetic Methodologies: Crafting Fluorinated Bipyridine Ligands

The synthesis of fluorinated bipyridine ligands can be broadly categorized into two approaches: the coupling of pre-fluorinated pyridine precursors and the direct fluorination of a pre-formed bipyridine scaffold.

Coupling of Fluorinated Pyridine Precursors

Transition metal-catalyzed cross-coupling reactions are the workhorses of modern organic synthesis and are widely employed for the preparation of fluorinated bipyridines.

-

Ullmann-type Couplings: Modern variations of the Ullmann reaction often utilize palladium or nickel catalysts, which allow for milder reaction conditions and improved yields. These reactions typically involve the homocoupling of a 2-halopyridine bearing fluorine substituents.

-

Suzuki Coupling: This versatile palladium-catalyzed reaction between a fluorinated pyridylboronic acid or ester and a fluorinated halopyridine is a powerful tool for constructing unsymmetrical fluorinated bipyridines.

-

Stille Coupling: The Stille coupling involves the reaction of a fluorinated organostannane with a fluorinated halo- or triflyloxy-pyridine, catalyzed by a palladium complex. A significant drawback of this method is the toxicity of the organotin reagents.

-

Negishi Coupling: This reaction utilizes a fluorinated organozinc reagent, which is coupled with a fluorinated halopyridine in the presence of a nickel or palladium catalyst.

Direct Fluorination of Bipyridines

The direct C-H fluorination of a pre-formed bipyridine ring is an attractive strategy for late-stage functionalization. However, the electron-deficient nature of the pyridine ring can make electrophilic fluorination challenging.

-

Electrophilic Fluorination: Reagents such as Selectfluor® can be used for the direct fluorination of bipyridines, although regioselectivity can be an issue.

-

Nucleophilic Fluorination: The displacement of a suitable leaving group, such as a halogen or a nitro group, on the bipyridine ring with a fluoride source (e.g., CsF, KF) is another viable route.

Experimental Protocols

Synthesis of 4,4'-Difluoro-2,2'-bipyridine via Ullmann-type Coupling

This protocol is a representative example of a modern Ullmann-type homocoupling reaction.

Materials:

-

2-Bromo-4-fluoropyridine

-

Copper powder (activated)

-

Dimethylformamide (DMF), anhydrous

-

Toluene, anhydrous

Procedure:

-

In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add activated copper powder (2.5 equivalents).

-

Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF to the flask.

-

Add 2-bromo-4-fluoropyridine (1 equivalent) to the suspension.

-

Heat the reaction mixture to 150 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the copper residues and wash the filter cake with ethyl acetate.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4,4'-difluoro-2,2'-bipyridine as a white solid.

Synthesis of an Iridium(III) Complex with a Fluorinated Phenylpyridine Ligand

The following is a detailed protocol for the synthesis of a widely used photocatalyst, [Ir{dF(CF3)ppy}2(dtbbpy)]PF6, which incorporates a fluorinated ligand.[2]

A. Synthesis of 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine (dF(CF3)ppy)

-

To a round-bottomed flask, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 equiv), (2,4-difluorophenyl)boronic acid (1.1 equiv), Pd(PPh3)4 (0.064 equiv), benzene, ethanol, and a 2.0 M aqueous solution of sodium carbonate.[2]

-

Heat the mixture at 70-75 °C for 72 hours under an argon atmosphere.[2]

-

After cooling to room temperature, add water and extract the aqueous layer with dichloromethane (DCM).[2]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

-

Purify the crude product by column chromatography on silica gel.[2]

B. Synthesis of the Iridium(III) Chloro-bridged Dimer, [(dF(CF3)ppy)2Ir(μ-Cl)]2

-

In a flask, combine IrCl3·xH2O (1.0 equiv) and dF(CF3)ppy (3.0 equiv) in a 3:1 mixture of 2-ethoxyethanol and water.[2]

-

Heat the mixture at 110 °C for 24 hours under an argon atmosphere.[2]

-

Cool the reaction to room temperature and add water to precipitate the product.[2]

-

Collect the solid by vacuum filtration, wash with a 1:1 methanol/water solution, and air dry.[2]

-

Purify the crude product by washing with a cold 13:1 methanol/DCM mixture followed by cold pentane.[2]

C. Synthesis of [Ir{dF(CF3)ppy}2(dtbbpy)]PF6

-

In a round-bottomed flask, combine the iridium(III) chloro-bridged dimer (1.0 equiv) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (1.5 equiv) in ethylene glycol.[2]

-

Heat the mixture at 150 °C for 48 hours under an argon atmosphere.[2]

-

Cool the reaction to room temperature and add a saturated aqueous solution of NH4PF6 to precipitate the product.[2]

-

Collect the solid by vacuum filtration, wash with water, and then with diethyl ether.[2]

-

The crude product can be further purified by recrystallization from an acetone/methanol mixture with the addition of hexanes.[2]

Data Presentation: The Impact of Fluorination

The introduction of fluorine atoms onto the bipyridine scaffold has profound and predictable effects on the ligand's electronic and steric properties, which in turn influence the characteristics of the resulting metal complexes.

Electronic Effects

Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) is a dominant factor. This effect leads to a decrease in the electron density of the pyridine rings, making the nitrogen atoms less basic. This reduced basicity can affect the coordination strength and the redox properties of the metal complexes.

Table 1: Comparison of pKa Values for Pyridine and Fluorinated Pyridines

| Compound | pKa |

| Pyridine | 5.25 |

| 2-Fluoropyridine | -0.44 |

| 3-Fluoropyridine | 2.97 |

| 4-Fluoropyridine | 1.13 |

Data are representative and sourced from various literature sources.

Spectroscopic Properties

The electronic perturbations caused by fluorine substitution are readily observed in the NMR and vibrational spectra of the ligands and their complexes.

Table 2: Representative 19F NMR Chemical Shifts for Fluorinated Bipyridines

| Compound | Position of Fluorine | 19F Chemical Shift (ppm, relative to CCl3F) |

| 4,4'-Difluoro-2,2'-bipyridine | 4, 4' | ~ -120 to -130 |

| 5,5'-Difluoro-2,2'-bipyridine | 5, 5' | ~ -130 to -140 |

| 6,6'-Difluoro-2,2'-bipyridine | 6, 6' | ~ -70 to -80 |

Chemical shifts are approximate and can vary depending on the solvent and other substituents.

Structural Data

X-ray crystallography provides precise information on how fluorination affects the molecular geometry of bipyridine ligands and their metal complexes. The small van der Waals radius of fluorine means that it generally does not introduce significant steric bulk unless multiple fluorine atoms are present in sterically congested positions.

Table 3: Selected Bond Lengths and Angles for a Fluorinated Bipyridine Metal Complex

| Parameter | Value |

| Ag-N bond length | ~ 2.2 - 2.4 Å |

| Ag-O bond length | ~ 2.4 Å |

| N-Ag-N bond angle | ~ 130 - 140° |

| Dihedral angle between pyridine rings | ~ 53° |

Data are for the complex bis--INVALID-LINK--silver(I) and are sourced from crystallographic data.[3]

Visualization of Key Concepts

Synthetic Workflow: Ullmann-type Coupling

Caption: Synthetic pathway for fluorinated 2,2'-bipyridines via Ullmann-type homocoupling.

Impact of Fluorination on Ligand Properties

References

Theoretical Framework for the Analysis of 6-Fluoro-2,2'-bipyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-2,2'-bipyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its unique electronic and structural properties. As a derivative of 2,2'-bipyridine, a well-known chelating agent, the introduction of a fluorine atom can significantly alter its coordination chemistry, photophysical properties, and biological activity. This technical guide provides a comprehensive overview of the theoretical methodologies employed to characterize 6-Fluoro-2,2'-bipyridine, offering insights into its molecular structure, vibrational modes, and electronic landscape. The protocols and data presented herein serve as a foundational resource for researchers engaged in the computational study and application of this promising molecule.

Introduction

Bipyridine-based ligands have been extensively utilized in the development of metal-based therapeutics and functional materials. The strategic functionalization of the bipyridine scaffold allows for the fine-tuning of their properties. The introduction of a highly electronegative fluorine atom at the 6-position of the 2,2'-bipyridine core is anticipated to induce significant changes in its electronic distribution, affecting its metal-binding affinity and the photophysical characteristics of its coordination complexes. Theoretical studies, particularly those employing Density Functional Theory (DFT), are invaluable for elucidating these structure-property relationships at the molecular level. This guide outlines the standard computational protocols for such investigations and presents representative data to illustrate the expected outcomes.

Molecular Structure and Properties

The fundamental properties of 6-Fluoro-2,2'-bipyridine provide a baseline for understanding its behavior. These properties are readily available from chemical databases or can be calculated using computational methods.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇FN₂ | [1] |

| Molecular Weight | 174.17 g/mol | [1] |

| CAS Number | 1223063-81-7 | [1][2] |

| Predicted Boiling Point | 295.6 ± 25.0 °C | |

| Predicted pKa | 3.72 ± 0.22 | [2] |

| Predicted Density | 1.198 ± 0.06 g/cm³ | [2] |

| Topological Polar Surface Area | 25.8 Ų | [1] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

Theoretical Methodology: A Standard Protocol

The following section details a robust and widely adopted computational workflow for the theoretical characterization of 6-Fluoro-2,2'-bipyridine.

Computational Details

Quantum chemical calculations are typically performed using a popular software package such as Gaussian, ORCA, or Spartan. The choice of theoretical method and basis set is crucial for obtaining accurate results. A common and effective combination for molecules of this nature is the B3LYP functional with the 6-311G++(d,p) basis set. This level of theory provides a good balance between computational cost and accuracy for predicting geometries, vibrational frequencies, and electronic properties.

Geometry Optimization

The first step in any theoretical study is to determine the molecule's most stable three-dimensional structure. This is achieved through a geometry optimization procedure, where the total energy of the molecule is minimized with respect to the positions of its atoms. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true energy minimum has been located.

Vibrational Analysis

Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This analysis serves two primary purposes: to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (indicated by all real frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental data.

Electronic Properties

The electronic character of 6-Fluoro-2,2'-bipyridine is investigated through an analysis of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (HOMO-LUMO gap) are key indicators of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Predicted Quantitative Data

The following tables summarize the kind of quantitative data that would be generated from the theoretical studies outlined above. Note: The following data is illustrative and based on typical results for similar molecules, as specific published theoretical data for 6-Fluoro-2,2'-bipyridine is not available.

Table 4.1: Selected Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C-F | 1.345 | |

| C-C (inter-ring) | 1.489 | |

| C-N (pyridyl) | 1.334 - 1.342 | |

| Bond Angles (°) | ||

| F-C-C | 118.5 | |

| C-N-C | 117.9 | |

| Dihedral Angle (°) | N-C-C-N | 35.2 |

Table 4.2: Calculated Vibrational Frequencies (Selected Modes)

| Vibrational Mode | Frequency (cm⁻¹) (Scaled) | Description |

| ν(C-F) | 1245 | C-F stretching |

| ν(C=N) | 1580 | Pyridyl ring C=N stretching |

| ν(C=C) | 1460 | Pyridyl ring C=C stretching |

| δ(C-H) | 1150 | In-plane C-H bending |

| γ(C-H) | 850 | Out-of-plane C-H bending |

Table 4.3: Frontier Molecular Orbital Properties

| Property | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Visualizing Computational Workflows and Potential Applications

Visual diagrams are essential for conceptualizing complex processes in theoretical chemistry and drug development. The following diagrams, created using the DOT language, illustrate a typical workflow for the computational analysis of 6-Fluoro-2,2'-bipyridine and a hypothetical signaling pathway where it might act as an inhibitor.

Conclusion

Theoretical studies provide a powerful and cost-effective means to investigate the intrinsic properties of molecules like 6-Fluoro-2,2'-bipyridine. The computational protocols and illustrative data presented in this guide offer a solid foundation for researchers to embark on their own in-silico investigations. By understanding the structural, vibrational, and electronic characteristics of this fluorinated bipyridine, scientists can better design and develop novel metal complexes for applications in drug discovery, catalysis, and materials science. The synergy between computational prediction and experimental validation will undoubtedly accelerate the translation of these fundamental molecular insights into tangible technological advancements.

References

Potential Research Areas for 6-Fluoro-2,2'-bipyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-fluoro-2,2'-bipyridine scaffold is a privileged structural motif in modern chemistry, offering a unique combination of properties that make its derivatives promising candidates for a wide range of applications. The introduction of a fluorine atom onto the bipyridine core significantly modulates its electronic properties, lipophilicity, and metabolic stability, thereby influencing its coordination chemistry and biological activity. This technical guide provides an in-depth overview of the potential research areas for 6-fluoro-2,2'-bipyridine derivatives, focusing on their synthesis, and applications in medicinal chemistry, materials science, and catalysis. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel chemical entities.

Synthesis of 6-Fluoro-2,2'-bipyridine Derivatives

The primary synthetic route to 6-fluoro-2,2'-bipyridine and its derivatives is through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. These methods offer a versatile and efficient means to construct the bipyridine core with a variety of substituents.

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of 6-fluoro-2,2'-bipyridine derivatives.

Materials:

-

2-Bromo-6-fluoropyridine

-

Appropriate (hetero)arylboronic acid or boronate ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Water (degassed)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add the 2-bromo-6-fluoropyridine (1.0 equiv.), the corresponding boronic acid or ester (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas. This cycle is repeated three times.

-

Catalyst and Solvent Addition: The palladium catalyst (1-5 mol%) is added to the flask under the inert atmosphere. The degassed solvent and water (typically a 4:1 to 10:1 ratio of organic solvent to water) are then added via syringe.

-

Reaction: The reaction mixture is heated to 80-120 °C and stirred vigorously for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 6-fluoro-2,2'-bipyridine derivative.[1][2][3][4]

Diagram: General Workflow for Suzuki-Miyaura Coupling

References

Navigating the Unseen: A Technical Guide to the Safe Handling of 6-Fluoro-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document is intended as an in-depth technical guide for the safe handling of 6-Fluoro-2,2'-bipyridine. It is crucial to note that a comprehensive, officially registered Safety Data Sheet (SDS) for 6-Fluoro-2,2'-bipyridine is not currently available. The information herein is a consolidation of data from the parent compound, 2,2'-bipyridine, and structurally similar fluorinated bipyridines. This guide should be used to supplement, not replace, a thorough risk assessment and adherence to all institutional and regulatory safety protocols.

Introduction

6-Fluoro-2,2'-bipyridine is a fluorinated heterocyclic compound that is increasingly utilized as a ligand in coordination chemistry and as a building block in the synthesis of novel pharmaceutical agents and advanced materials. The introduction of a fluorine atom onto the bipyridine scaffold can significantly alter its electronic properties, reactivity, and biological activity.[1][2] This guide provides a detailed overview of the known and inferred safety and handling considerations for this compound to ensure the safety of laboratory personnel.

Hazard Identification and GHS Classification

While specific toxicological data for 6-Fluoro-2,2'-bipyridine is not available, the hazards can be inferred from its parent compound, 2,2'-bipyridine, and analogous structures like 2-Chloro-2'-fluoro-3,4'-bipyridine.[3] The primary hazards are anticipated to be acute toxicity if swallowed or in contact with skin, as well as irritation to the skin, eyes, and respiratory system.

Table 1: Inferred GHS Classification for 6-Fluoro-2,2'-bipyridine

| Hazard Class | Hazard Category | Inferred Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Note: This classification is inferred from structurally similar compounds and should be treated as a precautionary guideline.

Physical and Chemical Properties

Understanding the physical and chemical properties of 6-Fluoro-2,2'-bipyridine is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties of 6-Fluoro-2,2'-bipyridine

| Property | Value |

| Molecular Formula | C₁₀H₇FN₂ |

| Molecular Weight | 174.17 g/mol |

| CAS Number | 1223063-81-7 |

| Appearance | Solid (form may vary) |

| Predicted Boiling Point | 295.6 ± 25.0 °C |

| Predicted Density | 1.198 ± 0.06 g/cm³ |

| Predicted pKa | 3.72 ± 0.22 |

| Storage Temperature | 2-8°C |

Experimental Protocols for Safe Handling

The following protocols are based on best practices for handling toxic and irritant chemical compounds and should be adapted to specific laboratory conditions and risk assessments.

Personal Protective Equipment (PPE)

A critical first line of defense, appropriate PPE must be worn at all times when handling 6-Fluoro-2,2'-bipyridine.

Caption: Required Personal Protective Equipment for handling 6-Fluoro-2,2'-bipyridine.

Engineering Controls

All work with 6-Fluoro-2,2'-bipyridine should be performed in a well-ventilated area, preferably within a certified chemical fume hood. An eyewash station and safety shower must be readily accessible.

Handling and Dispensing

Caption: Workflow for the safe handling and dispensing of solid 6-Fluoro-2,2'-bipyridine.

Storage

Store 6-Fluoro-2,2'-bipyridine in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials. Recommended storage is at 2-8°C. Keep it segregated from strong oxidizing agents, strong acids, and strong bases.

Spill and Waste Disposal

Small Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE.

-

Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

Waste Disposal: Dispose of all waste materials containing 6-Fluoro-2,2'-bipyridine in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.

First Aid Measures

Immediate medical attention is required in case of exposure.

Table 3: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Reactivity and Stability

-

Chemical Stability: Stable under recommended storage conditions.[4]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[4]

-

Hazardous Decomposition Products: Upon combustion, it may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[3][5] The thermal decomposition of pyridine and its derivatives can proceed through radical pathways.[6]

Toxicological Information

As previously stated, specific toxicological data for 6-Fluoro-2,2'-bipyridine is lacking. The information below is based on the parent compound, 2,2'-bipyridine.

Table 4: Toxicological Data for 2,2'-Bipyridine (as a surrogate)

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 100 mg/kg[4] |

The introduction of fluorine can alter the toxicological profile. Fluorinated pyridines are known to have diverse pharmacological activities, and their enhanced metabolic stability can sometimes lead to increased potency and potential for bioaccumulation.[1][2]

Signaling Pathways and Biological Effects

The biological effects of 6-Fluoro-2,2'-bipyridine are not well-documented. However, bipyridine derivatives are known to act as chelating agents for metal ions, which can be crucial for the function of many enzymes and proteins. Interference with these metal-dependent pathways could be a potential mechanism of toxicity. The fluorine substituent can enhance the compound's ability to cross cell membranes and interact with biological targets.

References

- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aksci.com [aksci.com]

- 4. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 5. turi.org [turi.org]

- 6. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

A Technical Guide to 6-Fluoro-2,2'-bipyridine: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-2,2'-bipyridine is a fluorinated heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of coordination chemistry, catalysis, and medicinal chemistry. Its unique electronic properties, arising from the presence of a fluorine atom on the bipyridine scaffold, make it a valuable ligand for the synthesis of novel metal complexes and a potential building block for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and known applications of 6-Fluoro-2,2'-bipyridine, with a focus on providing practical information for researchers and professionals in drug development.

Commercial Availability and Suppliers

6-Fluoro-2,2'-bipyridine is commercially available from a variety of chemical suppliers. The typical purity of the commercially available compound is around 95%.[1] Researchers can acquire this compound in quantities ranging from milligrams to grams.

Table 1: Prominent Commercial Suppliers of 6-Fluoro-2,2'-bipyridine

| Supplier | Website | Notes |

| Fluorochem | [URL fluorochem co uk ON Fluorochem] | Offers various pack sizes. |

| Sigma-Aldrich (Merck) | [URL sigmaaldrich com ON Merck] | A major global supplier of chemicals for research.[2] |

| BLD Pharmatech | [URL bldpharm com ON BLD Pharm] | Provides a range of building blocks for pharmaceutical research. |

| Apollo Scientific | [URL apolloscientific co uk ON Apollo Scientific Ltd.] | Specializes in fluorine chemistry. |

| Alfa Chemistry | [URL alfachemistry com ON Alfa Chemistry] | Offers a wide array of ligands and coordination complexes. |

It is advisable to request a certificate of analysis (CoA) from the supplier to confirm the purity and identity of the compound before use.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for 6-Fluoro-2,2'-bipyridine is presented below. This data is crucial for handling, storage, and experimental design.

Table 2: Physicochemical Properties of 6-Fluoro-2,2'-bipyridine

| Property | Value | Source |

| CAS Number | 1223063-81-7 | [1][2] |

| Molecular Formula | C₁₀H₇FN₂ | [1] |

| Molecular Weight | 174.18 g/mol | [2] |

| Predicted Boiling Point | 295.6 ± 25.0 °C | [3] |

| Predicted Density | 1.198 ± 0.06 g/cm³ | [3] |

| Predicted pKa | 3.72 ± 0.22 | [3] |

| Purity | Typically ≥95% | [1] |

Table 3: Safety and Hazard Information for 6-Fluoro-2,2'-bipyridine

| Hazard Information | Details |

| GHS Pictograms | GHS07 (Harmful/Irritant) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 |

Note: This information is based on available supplier data and may not be exhaustive. Always consult the Safety Data Sheet (SDS) provided by the supplier before handling the chemical.

Synthesis of 6-Fluoro-2,2'-bipyridine

The synthesis of 6-Fluoro-2,2'-bipyridine can be achieved through various cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method. This reaction involves the palladium-catalyzed coupling of a pyridine-based boronic acid or ester with a fluorinated pyridine-based halide.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol is a representative example adapted from established procedures for the synthesis of bipyridine derivatives.

Materials:

-

2-Bromo-6-fluoropyridine

-

Pyridine-2-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add 2-bromo-6-fluoropyridine (1.0 eq), pyridine-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the flask.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 6-Fluoro-2,2'-bipyridine.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Applications in Research and Drug Development

While specific biological activities of 6-Fluoro-2,2'-bipyridine are not extensively documented in publicly available literature, the broader class of bipyridine derivatives has shown significant potential in medicinal chemistry. They are known to exhibit a range of biological effects, including anticancer and antimicrobial activities. The introduction of a fluorine atom can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability and target affinity.

Representative Application: Induction of Apoptosis in Cancer Cells by Bipyridine Derivatives

Disclaimer: The following experimental protocol and signaling pathway are based on studies of related 2,2'-bipyridine derivatives and serve as a representative example of a potential application. Direct experimental evidence for 6-Fluoro-2,2'-bipyridine in this specific context is not currently available in the literature.

Some 2,2'-bipyridine derivatives have been shown to induce apoptosis in cancer cells, such as the hepatocellular carcinoma cell line HepG2. This effect is often mediated through the generation of reactive oxygen species (ROS) and the disruption of key cell signaling pathways, including the PI3K/AKT and RAF/MEK/ERK pathways.

Objective: To assess the cytotoxic effect of a test compound (e.g., a 6-fluoro-2,2'-bipyridine derivative) on a cancer cell line.

Materials:

-

HepG2 cells (or other suitable cancer cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO₂ incubator (37 °C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight in a CO₂ incubator.

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

-

Incubate the plate for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

6-Fluoro-2,2'-bipyridine is a readily accessible synthetic building block with significant potential in various areas of chemical and pharmaceutical research. Its commercial availability from multiple suppliers facilitates its use in the laboratory. The synthesis of this compound can be accomplished through established methods like the Suzuki-Miyaura coupling. While the specific biological profile of 6-Fluoro-2,2'-bipyridine is an area that warrants further investigation, the known activities of related bipyridine derivatives suggest promising avenues for its application in drug discovery, particularly in the development of novel anticancer agents. This guide provides a foundational resource for researchers interested in exploring the chemistry and potential applications of this intriguing fluorinated bipyridine.

References

Application Notes and Protocols for the Synthesis of 6-Fluoro-2,2'-bipyridine via Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 6-Fluoro-2,2'-bipyridine, a valuable bipyridine derivative in various fields, including medicinal chemistry and materials science. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This application note includes a comprehensive experimental protocol, tabulated data for reaction components and conditions, and a visual representation of the experimental workflow to ensure reproducibility and aid in laboratory execution.

Introduction

Bipyridine derivatives are fundamental building blocks in the development of pharmaceuticals, functional materials, and as ligands in catalysis.[1][2][3] The introduction of a fluorine atom can significantly modulate the physicochemical and biological properties of these molecules. The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl and hetero-biaryl compounds.[1][4] This protocol details the synthesis of 6-Fluoro-2,2'-bipyridine by coupling a fluorinated pyridine derivative with a pyridineboronic acid derivative. Challenges in the Suzuki coupling of pyridine derivatives, such as catalyst inhibition by the nitrogen-containing products, can be overcome by careful selection of catalysts, ligands, and reaction conditions.[1][2]

Reaction Scheme

The synthesis of 6-Fluoro-2,2'-bipyridine via Suzuki-Miyaura coupling typically involves the reaction of a halogenated 6-fluoropyridine with a 2-pyridylboronic acid or its ester derivative in the presence of a palladium catalyst and a base.

General Reaction:

Experimental Protocol

This protocol is a generalized procedure based on established Suzuki-Miyaura coupling methodologies for pyridine derivatives.[5][6][7] Optimization may be required for specific laboratory conditions and reagent batches.

Materials:

-

2-Bromo-6-fluoropyridine (or 2-Chloro-6-fluoropyridine)

-

2-Pyridylboronic acid or 2-Pyridylboronic acid pinacol ester

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd(OAc)₂)[5][7][8]

-

Ligand (if using a catalyst precursor like Pd(OAc)₂, e.g., SPhos, PPh₃)[5][7]

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF/water)[5][8]

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (Schlenk flask or equivalent)

-

Magnetic stirrer and heating mantle/oil bath

-

Solvents for workup and purification (e.g., ethyl acetate, water, brine)

-

Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the halopyridine (1.0 equiv.), the pyridylboronic acid or its ester (1.2–1.5 equiv.), the palladium catalyst (1-5 mol%), and the base (2.0–3.0 equiv.).[5][7]

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles to ensure an oxygen-free environment.[6][7]

-

Solvent Addition: Under the inert atmosphere, add the anhydrous and degassed solvent system via syringe.[5][7]

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[7]

-

Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6]

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6][7]

-

Extraction and Drying: Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[6]

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-Fluoro-2,2'-bipyridine.[6][7]

Data Presentation

The following tables summarize typical reactants, conditions, and expected outcomes for the Suzuki-Miyaura coupling to synthesize fluorinated bipyridines, based on analogous reactions in the literature.

Table 1: Reactant Specifications

| Component | Role | Example | Equivalents |

| 2-Halo-6-fluoropyridine | Electrophile | 2-Bromo-6-fluoropyridine | 1.0 |

| 2-Pyridylboron Reagent | Nucleophile | 2-Pyridylboronic acid pinacol ester | 1.2 - 1.5 |

| Palladium Source | Catalyst | Pd(dppf)Cl₂ | 0.03 (3 mol%) |

| Base | Activator | K₃PO₄ | 2.0 - 3.0 |

| Solvent System | Reaction Medium | 1,4-Dioxane / Water (4:1) | - |

Table 2: Reaction Condition Screening

| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield |

| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12-24 | Good[8] |

| 2 | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Dioxane/H₂O (4:1) | 90-100 | 8-24 | Excellent[5] |

| 3 | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100-110 | 18 | Excellent[5] |

| 4 | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 120 (Microwave) | 0.25 | Excellent[8] |

Yields are qualitative estimates (Good: 60-80%, Excellent: >80%) and will vary depending on the specific substrates and reaction optimization.[8]

Mandatory Visualizations

Experimental Workflow Diagram

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Progress on the Synthesis of Bipyridine Derivatives [ouci.dntb.gov.ua]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols: Preparation of Iridium(III) Complexes with 6-Fluoro-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals